molecular formula C15H10Cl2N2 B2926422 2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole CAS No. 206982-88-9

2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole

Cat. No.: B2926422
CAS No.: 206982-88-9
M. Wt: 289.16
InChI Key: ZUMIBXPTGMOQDK-SOFGYWHQSA-N
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Description

2-(2,4-Dichlorostyryl)-1H-1,3-benzimidazole (CAS 206982-88-9) is a high-purity, synthetic benzimidazole derivative of significant interest in oncological and pharmacological research. This compound features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its ability to interact with diverse biological targets through mechanisms such as hydrogen bonding and π–π stacking . The specific substitution with a 2,4-dichlorostyryl group is designed to enhance its bioactivity and binding potential. The primary research value of this compound lies in the exploration of novel anticancer agents. Benzimidazole derivatives are extensively investigated for their cytotoxic potential, with mechanisms of action that can include DNA interaction, particularly as minor groove binders, and inhibition of critical enzymes like topoisomerases . Researchers utilize this chemical tool to study cellular pathways crucial to cancer proliferation and to develop structure-activity relationship (SAR) models, which are vital for optimizing the efficacy and selectivity of potential therapeutics . With a molecular formula of C 15 H 10 Cl 2 N 2 and a molecular weight of 289.16 g/mol, it is characterized by a high melting point of 240-241 °C, indicating compound stability . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2/c16-11-7-5-10(12(17)9-11)6-8-15-18-13-3-1-2-4-14(13)19-15/h1-9H,(H,18,19)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMIBXPTGMOQDK-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C=C/C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole typically involves the condensation of 2,4-dichlorobenzaldehyde with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of microreactors can improve mass transfer and temperature control, leading to higher product purity and reduced by-product formation. The scalability of these methods makes them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dichlorostyryl)-1H-1,3-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the styryl group to an ethyl group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Ethyl-substituted benzimidazole.

    Substitution: Amino or thiol-substituted benzimidazole derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of benzimidazole derivatives, including information on compounds similar to "2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole":

Pharmaceutical Applications

Benzimidazole derivatives have diverse pharmaceutical applications :

  • Angiotensin II receptor blockers Azilsartan, candesartan and telmisartan are examples of this application .
  • Anthelmintic agents Several benzimidazoles, including albendazole, ciclobendazole, fenbendazole, flubendazole, mebendazole, oxfendazole, oxibendazole, triclabendazole, and thiabendazole, are used to combat parasitic nematodes by binding to tubulin and disrupting their cytoskeleton and mitotic spindle .
  • Antihistamines Some antihistamines that contain benzimidazole include astemizole, bilastine, clemizole, emedastine, mizolastine and oxatomide .
  • Analgesic and Anti-inflammatory Activity Some *N-*substituted benzimidazole derivatives have exhibited analgesic activity . Several benzimidazole derivatives have shown significant analgesic activity in mice, comparable to standard drugs like diclofenac and aceclofenac . Certain compounds have demonstrated a reduction in paw edema, comparable to standard anti-inflammatory drugs . Some benzimidazole derivatives have shown promising anti-inflammatory effects compared to indomethacin .
  • Antiviral Agents Certain benzimidazole derivatives have demonstrated antiviral activity against viruses such as Bovine Viral Diarrhea virus (BVDV) and rotavirus . Compound 125 was identified as a potent antiviral agent against the Lassa virus envelope glycoprotein (LASV GP) pseudotypes .

Antimicrobial Applications

  • Antibacterial & Antifungal Activities Some benzimidazole derivatives have shown good activity against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus . Certain benzimidazole derivatives have demonstrated moderate antifungal activities against Candida albicans and Aspergillus niger .

Other Applications

  • Anti-cancer Some benzimidazole derivatives exhibited equal potency as standard doxorubicin against A-549, HCT-116, MCF-7 and human liver carcinoma HepG2 cell lines .
  • COX Inhibition Certain synthesized benzimidazole derivatives have demonstrated remarkable in vitro cyclooxygenase inhibition .
  • Antioxidant Properties Benzimidazole derivatives have been investigated for their antioxidant activities, including DPPH radical scavenging activity, lipid peroxidation inhibition, and ethoxyresorufin O-deethylase (EROD) enzyme activity .

Photomechanical Behavior

  • Molecular Crystals (E)-2-(2,4-dichlorostyryl)benzo[d]oxazole (BOACl24) is a dynamic molecular crystal that exhibits interesting photomechanical behaviors .
  • Photosalient Effect BOACl24 exhibits a photosalient effect in its rod-like crystal form, driven by photodimerization .
  • Bending and Curling Needle-like crystals of BOACl24 bend away from a UV light source, and nanofibers curl easily under UV irradiation in an organogel .

Molecular Actuators

  • Phototropism Molecular actuators with different bending behaviors under UV irradiation have been developed using benzimidazole derivatives .
  • (E)-2-(2,4-dichlorostyryl)benzo[d] derivatives show different bending behavior under UV irradiation .

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. In cancer research, it has been shown to interfere with cell division and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Biological Activity (IC50/Inhibitory Rate) Key References
2-(2,4-Dichlorostyryl)-1H-1,3-benzimidazole 2,4-dichlorostyryl Not explicitly reported
2-(2,4-Dihydroxyphenyl)-1H-benzimidazole 2,4-dihydroxyphenyl AChE IC50: 0.12 µM; BuChE IC50: 0.34 µM
2-(4-Hydroxyphenyl)-1H-benzimidazole 4-hydroxyphenyl Antimicrobial activity (moderate)
2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone Chlorobenzimidazole + phenylethanone Antifungal (data not quantified)
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole Ethoxyethyl + piperidinyl Antibacterial (structure-activity studied)

Key Observations :

  • Electron-Withdrawing vs.
  • Enzyme Inhibition: Compounds with dihydroxyphenyl substituents exhibit strong acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, likely due to hydrogen bonding with catalytic sites. The dichlorostyryl analog’s larger hydrophobic substituent may favor non-polar interactions .

Comparison :

  • The target compound’s synthesis likely involves condensation of 2,4-dichlorostyryl aldehydes with 1,2-phenylenediamine derivatives, similar to methods used for 2-arylbenzimidazoles .
  • In contrast, triazole-containing analogs require Cu(I)-catalyzed azide-alkyne cycloaddition, offering regioselectivity but requiring specialized reagents .

Antimicrobial and Antifungal Activity

  • Dichlorostyryl vs. Dichlorophenyl Analogs : Compounds like 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one show antifungal activity against Fusarium oxysporum (50% inhibition), suggesting that dichloro-substituted aromatic systems enhance antifungal potency .
  • Hydroxy-Substituted Derivatives : 2-(2,4-dihydroxyphenyl)-1H-benzimidazole derivatives lack significant antimicrobial activity, highlighting the importance of halogenation for targeting microbial enzymes .

Physicochemical Properties

  • Crystallinity : Benzimidazoles with bulky substituents (e.g., piperidinyl groups) exhibit lower crystallinity, affecting solubility and formulation .

Biological Activity

2-(2,4-Dichlorostyryl)-1H-1,3-benzimidazole is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antiproliferative, antibacterial, antifungal, and potential therapeutic effects based on recent research findings.

Chemical Structure and Properties

The compound features a benzimidazole core with a dichlorostyryl substituent, contributing to its lipophilicity and biological activity. The structural modifications in benzimidazoles often influence their pharmacological properties.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of benzimidazole exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study identified that certain N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives showed promising results against the MDA-MB-231 breast cancer cell line. Specifically, compound 2g displayed an IC50 value of 16.38 μM, indicating potent antiproliferative activity compared to other derivatives that were less effective (IC50 > 100 μM) .

Table 1: Antiproliferative Activity of Selected Compounds

CompoundCell LineIC50 (μM)
2gMDA-MB-23116.38
1aMDA-MB-231>100
1eMDA-MB-23121.93
CamptothecinMDA-MB-2310.41

Antibacterial Activity

The antibacterial properties of 2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole derivatives have been evaluated against both Gram-positive and Gram-negative bacteria. Compound 2g exhibited remarkable antibacterial activity with minimal inhibitory concentration (MIC) values of 8 μg/mL against Streptococcus faecalis and Staphylococcus aureus, including methicillin-resistant strains .

Table 2: Antibacterial Activity of Compound 2g

BacteriaMIC (μg/mL)
Streptococcus faecalis8
Staphylococcus aureus4
Methicillin-resistant S. aureus4

Antifungal Activity

In addition to its antibacterial effects, the compound also demonstrated moderate antifungal activity against Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL for both strains . This indicates the potential utility of this compound in treating fungal infections.

The biological activity of benzimidazole derivatives is often attributed to their ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. Studies suggest that these compounds can induce apoptosis by disrupting mitochondrial membrane potential and activating caspases . Furthermore, molecular docking studies have indicated that these compounds can bind effectively to dihydrofolate reductase, a crucial enzyme in nucleotide synthesis .

Case Studies

A significant case study involved the synthesis and evaluation of various benzimidazole derivatives for their biological activities. The findings indicated that structural modifications significantly enhanced their efficacy against cancer cells and bacteria. For example, derivatives with longer alkyl chains exhibited better activity than their shorter counterparts .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole, and how do reaction parameters influence yield?

  • Methodological Answer : A common approach involves condensation of 2,4-dichlorostyryl derivatives with benzimidazole precursors. For example, refluxing substituted benzaldehydes with benzimidazole intermediates in ethanol, catalyzed by glacial acetic acid, achieves moderate yields (~65%) . Ultrasound-assisted synthesis using SiO₂/CCl₃COOH as a mediator can enhance yields (up to 93%) by accelerating reaction kinetics and reducing side products . Key parameters include solvent polarity (e.g., DMSO for high-temperature reactions), catalyst loading, and reaction time.

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Aromatic protons appear in the δ 7.1–8.7 ppm range, with distinct signals for styryl CH groups (e.g., δ 5.40 ppm for CH₂ bridges) .
  • FTIR : C=N stretching vibrations near 1620 cm⁻¹ and C-Cl stretches at 700–750 cm⁻¹ confirm functional groups .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+1]⁺ at m/z 353.2) validate molecular weight .
  • Melting Point Analysis : Consistency with literature values (e.g., 126–143°C) indicates purity .

Q. How are common synthetic impurities identified and mitigated during preparation?

  • Methodological Answer : Unreacted benzaldehyde or chlorinated byproducts are typical impurities. HPLC with UV detection (λ = 254 nm) and GC-MS are used for identification. Recrystallization from ethanol/water mixtures (1:1 v/v) effectively removes polar impurities, while silica gel chromatography resolves non-polar contaminants .

Advanced Research Questions

Q. What computational and experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies often arise from variations in cell lines (e.g., prostate cancer models vs. fungal assays) or assay conditions (e.g., concentration gradients). Meta-analysis using standardized protocols (e.g., MTT assays at 24–48 hr exposure) minimizes variability . Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like lysine demethylases, which can be validated via X-ray crystallography (using SHELX for refinement ).

Q. How does the compound’s coordination chemistry with transition metals influence its reactivity or bioactivity?

  • Methodological Answer : The benzimidazole nitrogen atoms and styryl chlorine groups act as bidentate ligands. For example, copper(II) complexes exhibit square-planar geometries confirmed by X-ray diffraction (e.g., [Cu(mpbz)Cl₂], where mpbz = modified benzimidazole). DFT calculations reveal electron-withdrawing Cl groups enhance metal-ligand bond strength, potentially modulating antibacterial or anticancer activity .

Q. What strategies improve solubility and stability for in vivo pharmacological studies?

  • Methodological Answer :

  • Derivatization : Sulfonation or PEGylation of the benzimidazole ring enhances aqueous solubility .
  • Co-solvent Systems : DMSO/PEG 400 mixtures (10–20% v/v) are empirically optimized for pharmacokinetic studies .
  • Thermal Analysis : TGA/DTA data (e.g., decomposition onset at >200°C) guide formulation stability under physiological conditions .

Q. How can crystallographic data resolve ambiguities in molecular conformation or polymorphism?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., using SHELXL ) determines bond lengths, angles, and packing motifs. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (a = 7.97 Å, b = 16.43 Å) reveal π-π stacking interactions between benzimidazole rings, which influence solid-state reactivity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s antifungal vs. anticancer efficacy?

  • Methodological Answer : Context-dependent activity may arise from target specificity (e.g., fungal cytochrome P450 vs. human histone demethylases). Dose-response curves (IC₅₀ values) and selectivity indices (e.g., SI = IC₅₀ normal cells / IC₅₀ cancer cells) clarify therapeutic windows. Comparative transcriptomics (RNA-seq) identifies pathway-specific effects .

Tables for Key Data

Property Technique Typical Observations Reference
Melting PointDSC/TGA126–143°C (depending on substituents)
Crystallographic SystemX-ray DiffractionMonoclinic (P21/c), a = 7.97 Å, β = 95.13°
ESI-MS Molecular IonMass Spectrometry[M+1]⁺ at m/z 353.2 (C₂₀H₁₄N₂Cl₂)

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